![molecular formula C14H19NO3 B1311518 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904797-70-2](/img/structure/B1311518.png)
4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C14H19NO3 . It has an average mass of 249.306 Da and a mono-isotopic mass of 249.136490 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-isopropyl-6-methylphenyl group attached to an amino-4-oxobutanoic acid group . The InChI code for this compound is 1S/C14H19NO3/c1-9(2)11-6-4-5-10(3)14(11)15-12(16)7-8-13(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)(H,17,18) .Applications De Recherche Scientifique
Molecular Docking and Structural Studies
- Research on similar compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, includes molecular docking, vibrational, structural, electronic, and optical studies. These studies utilize FT-IR and FT-Raman spectra and theoretical DFT calculations. The analysis focuses on the stability of the molecule, hyper-conjugative interactions, and charge delocalization. Applications include nonlinear optical material candidacy and pharmacological significance, particularly in inhibiting Placenta growth factor (PIGF-1) which indicates biological activities (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Vibrational Analysis and Electronic Properties
- Studies on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have focused on its molecular structure using IR, NMR, and X-ray diffraction. Vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule are analyzed, with applications in understanding molecular electronic and optical properties (Rahul Raju et al., 2015).
Applications in Alzheimer's Disease Research
- A fluorescent probe for β-amyloids, synthesized using a compound structurally similar to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid, shows high binding affinities toward Aβ(1–40) aggregates. This has implications for molecular diagnosis in Alzheimer's disease (Huan-bao Fa et al., 2015).
Inhibition and Apoptosis Studies
- Research on 4-Methylthio-2-oxobutanoic acid (MTOB) demonstrates its role in inhibiting the growth of human cell lines and inducing apoptosis. These findings have implications for understanding molecular mechanisms in cellular processes (Tang, Kadariya, Murphy & Kruger, 2006).
Antimicrobial and Antifungal Applications
- Compounds structurally similar to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid have demonstrated significant antimicrobial and antifungal activities, indicating their potential use in medical and agricultural applications (Sana et al., 2011).
Synthesis and Evaluation of Derivatives
- Synthesis and evaluation of derivatives of compounds structurally related to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid have been conducted, focusing on their antiproliferative activities and potential as inhibitors in enzymatic pathways (Yurttaş, Evren & Özkay, 2022).
Pesticide Analysis
- The compound has been used in the development of sensitive ELISA methods for the analysis of pesticides in fruit samples, highlighting its role in food safety and agricultural research (Qi Zhang et al., 2008).
Synthesis of Novel Compounds
- Innovative synthesis methods have been developed for compounds structurally related to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid. These studies focus on creating compounds with potential applications in pharmaceuticals and material science (Chen, Hu & Fu, 2013).
Propriétés
IUPAC Name |
4-(2-methyl-6-propan-2-ylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(2)11-6-4-5-10(3)14(11)15-12(16)7-8-13(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCUSKVECIIUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429351 |
Source


|
| Record name | 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
904797-70-2 |
Source


|
| Record name | 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
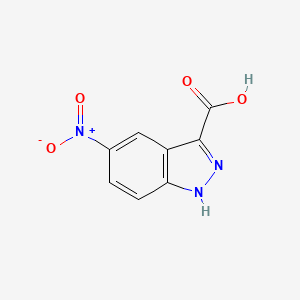
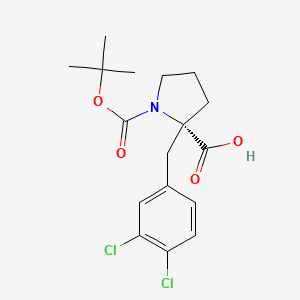
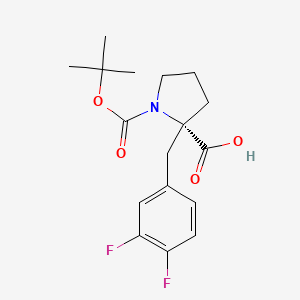
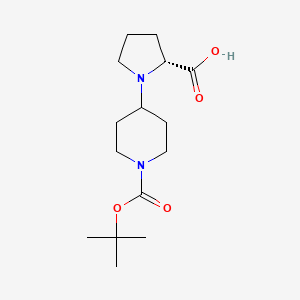
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
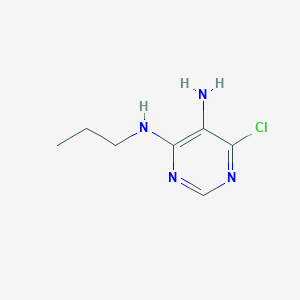
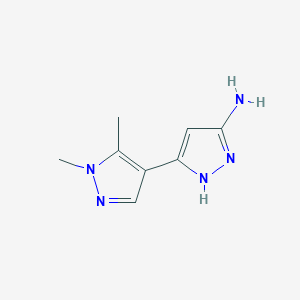
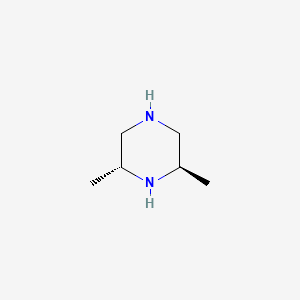
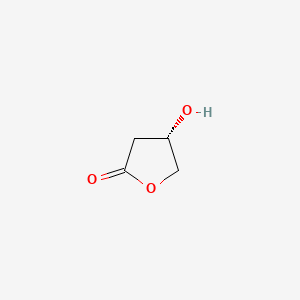
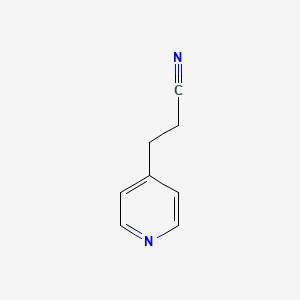
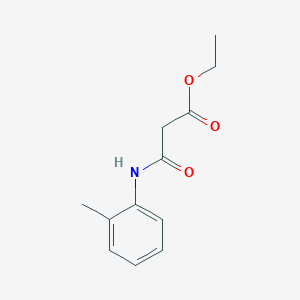
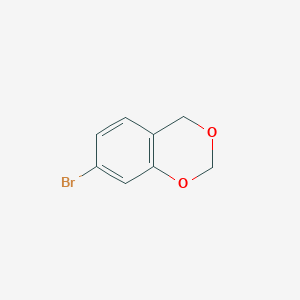
![(5-Bromo-3-benzo[b]thienyl)methanol](/img/structure/B1311466.png)